Cas no 2229496-57-3 (tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate)

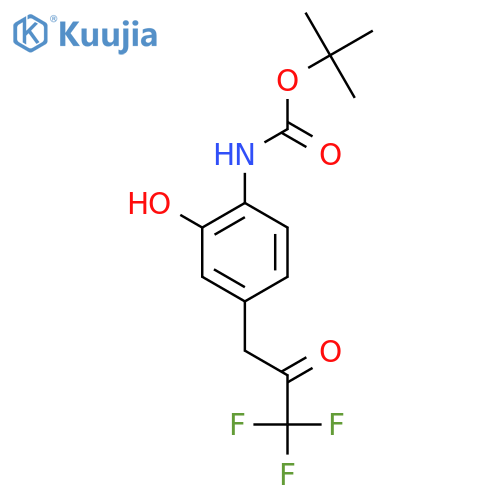

2229496-57-3 structure

商品名:tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate

- EN300-1871479

- 2229496-57-3

- tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate

-

- インチ: 1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-9-5-4-8(6-10(9)19)7-11(20)14(15,16)17/h4-6,19H,7H2,1-3H3,(H,18,21)

- InChIKey: IZSHKEHQOGRPCK-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C=CC(=C(C=1)O)NC(=O)OC(C)(C)C)=O)(F)F

計算された属性

- せいみつぶんしりょう: 319.10314248g/mol

- どういたいしつりょう: 319.10314248g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 75.6Ų

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1871479-0.05g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 0.05g |

$1020.0 | 2023-09-18 | ||

| Enamine | EN300-1871479-1.0g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1871479-0.5g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 0.5g |

$1165.0 | 2023-09-18 | ||

| Enamine | EN300-1871479-10g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 10g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1871479-2.5g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 2.5g |

$2379.0 | 2023-09-18 | ||

| Enamine | EN300-1871479-5.0g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1871479-10.0g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1871479-5g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 5g |

$3520.0 | 2023-09-18 | ||

| Enamine | EN300-1871479-1g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 1g |

$1214.0 | 2023-09-18 | ||

| Enamine | EN300-1871479-0.1g |

tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |

2229496-57-3 | 0.1g |

$1068.0 | 2023-09-18 |

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2229496-57-3 (tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量